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For Immediate Release

[City, State] — [Date] — The use of Tenoxicam-D3, a deuterated analog of the non-steroidal
anti-inflammatory drug (NSAID) Tenoxicam, is becoming increasingly pivotal in the precise
evaluation of pharmacokinetic (PK) and bioavailability parameters in clinical and preclinical
research. This stable isotope-labeled internal standard offers significant advantages in
bioanalytical testing, ensuring the accuracy and reliability of data essential for drug
development and regulatory submissions.

Tenoxicam-D3 serves as an ideal internal standard in liquid chromatography-tandem mass
spectrometry (LC-MS/MS) assays. Its chemical properties are nearly identical to those of
Tenoxicam, yet it is distinguishable by its mass. This allows for the correction of variability
during sample preparation and analysis, leading to more accurate quantification of Tenoxicam
in biological matrices such as plasma and serum. The use of deuterated internal standards is
highly recommended by regulatory agencies for bioanalytical method validation.

This document provides detailed application notes and protocols for the use of Tenoxicam-D3
in pharmacokinetic and bioavailability studies, targeted at researchers, scientists, and drug
development professionals.

Data Presentation: Comparative Pharmacokinetic
Parameters
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The following tables summarize key pharmacokinetic parameters of Tenoxicam from
bioequivalence studies comparing different oral formulations. These studies highlight the typical
values observed for Cmax (maximum plasma concentration), AUC (area under the plasma
concentration-time curve), tmax (time to reach Cmax), and t¥2 (elimination half-life). While
these specific studies may not have used Tenoxicam-D3, the data is representative of what
would be accurately measured using a validated LC-MS/MS method with a deuterated internal
standard.

Table 1: Pharmacokinetic Parameters of Tenoxicam 20 mg Tablets (Test vs. Reference)

Test Formulation (Mean * Reference Formulation

Parameter

SD) (Mean * SD)
Cmax (ug/mL) 2.95+0.50 2.82+0.48
AUCO-t (ug-h/mL) 209.70 + 32.43 200.65 + 18.57
AUCO-c0 (pg-h/mL) 228.45 + 36.07 218.11 +21.34
tmax (h) 2.75+1.07 2.75+1.11
% (h) 69.68 + 12.56 68.75 + 13.39

Data sourced from a bioequivalence study comparing two 20 mg Tenoxicam tablets.[1]

Table 2: Bioavailability Comparison of Different Tenoxicam Formulations

Relative
. Cmax (mglL) tmax (h) . oy
Formulation t%% (h) (Mean) Bioavailability
(Mean * SD) (Range)
(%)
Commercial
2.8+0.55 0.5-4.0 77 100 (Reference)
Tablet
Effervescent
2.7+041 0.5-3.0 73 96
Tablet
Instant Milk Drink  2.5+0.41 0.5-3.0 77 96
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Data from a study comparing the bioavailability of different oral formulations of Tenoxicam.[2]

Experimental Protocols
Bioequivalence Study Protocol

A typical bioequivalence study for Tenoxicam involves a randomized, two-way crossover
design.

» Study Design: Healthy volunteers are randomly assigned to receive a single oral dose of
either the test or reference Tenoxicam formulation (e.g., 20 mg tablet). After a washout
period of at least 5 weeks, subjects receive the alternate formulation.[2]

» Blood Sampling: Blood samples are collected at predetermined time points before and after
drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, and 144 hours).

o Sample Processing: Plasma is separated from the blood samples by centrifugation and
stored frozen at -20°C or below until analysis.
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Bioequivalence Study Design
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Bioequivalence Study Workflow
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Bioanalytical Method: LC-MS/MS for Tenoxicam in
Human Plasma

This protocol describes a sensitive and selective method for the quantification of Tenoxicam in
human plasma using Tenoxicam-D3 as an internal standard.

a. Sample Preparation (Protein Precipitation)
e Thaw frozen plasma samples at room temperature.

e To 200 pL of plasma in a microcentrifuge tube, add 50 pL of Tenoxicam-D3 internal standard
working solution (e.g., 1 pg/mL in methanol).

» Vortex for 30 seconds.

e Add 600 pL of acetonitrile to precipitate plasma proteins.
» Vortex for 2 minutes.

e Centrifuge at 10,000 rpm for 10 minutes.

o Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of
nitrogen at 40°C.

» Reconstitute the residue in 200 pL of mobile phase.

 Inject an aliquot (e.g., 10 pL) into the LC-MS/MS system.
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b. LC-MS/MS Conditions

Plasma Sample Preparation

e LC System: Agilent 1200 series or equivalent
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e Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 pm)
» Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (e.g., 70:30 v/v).
e Flow Rate: 0.4 mL/min
o Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer
 lonization Mode: Electrospray lonization (ESI) in positive mode.
 MRM Transitions:

o Tenoxicam: Precursor ion (Q1) m/z 338.1 — Product ion (Q3) m/z 121.1

o Tenoxicam-D3: Precursor ion (Q1) m/z 341.1 — Product ion (Q3) m/z 121.1

Table 3: LC-MS/MS Instrument Parameters

Parameter Setting

lon Source Electrospray lonization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 20 psi

Collision Gas 8 psi

lonSpray Voltage 5500 V

Temperature 500 °C

Declustering Potential (DP) 60 V

Entrance Potential (EP) 10V

Collision Energy (CE) 35eV

Collision Cell Exit Potential (CXP) 10V

c. Method Validation

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b12059140?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12059140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA
or EMA). Validation parameters include:

o Selectivity and Specificity: No significant interference at the retention times of Tenoxicam and
Tenoxicam-D3 from endogenous plasma components.

 Linearity: The calibration curve should be linear over the expected concentration range in
plasma (e.g., 10 to 5000 ng/mL).

e Accuracy and Precision: The intra- and inter-day accuracy and precision should be within
+15% (x20% at the lower limit of quantification).

» Recovery: Consistent and reproducible extraction recovery of Tenoxicam and Tenoxicam-D3
from plasma.

o Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma
matrix.

 Stability: Stability of Tenoxicam in plasma under various storage and handling conditions
(freeze-thaw, short-term, and long-term).
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Method Validation Parameters

Conclusion

The use of Tenoxicam-D3 as an internal standard in LC-MS/MS-based bioanalysis is crucial
for obtaining high-quality data in pharmacokinetic and bioavailability studies. The detailed
protocols and application notes provided herein offer a robust framework for researchers and
drug development professionals to accurately and reliably quantify Tenoxicam in biological
matrices, thereby supporting the development of safe and effective drug products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Pharmacokinetic and Bioavailability Studies]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12059140#use-of-tenoxicam-d3-in-
pharmacokinetic-and-bioavailability-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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